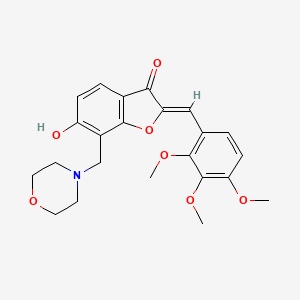

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO7/c1-27-18-7-4-14(21(28-2)23(18)29-3)12-19-20(26)15-5-6-17(25)16(22(15)31-19)13-24-8-10-30-11-9-24/h4-7,12,25H,8-11,13H2,1-3H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTAGCVOPKQJTR-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one, often referred to as a benzofuran derivative, exhibits a range of biological activities that make it a subject of interest in pharmacological research. This compound is characterized by its unique structural features, including a benzofuran core and various functional groups that contribute to its biological properties.

Chemical Structure and Properties

The molecular formula for this compound is , and its structure includes:

- A benzofuran ring system.

- A morpholinomethyl substituent.

- A trimethoxybenzylidene moiety.

This specific arrangement allows for diverse interactions with biological targets.

1. Antioxidant Properties

Benzofuran derivatives are well-known for their antioxidant capabilities. Research indicates that this compound can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential applications in preventing oxidative damage related to various diseases.

2. Antimicrobial Activity

Preliminary studies have shown that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Its ability to inhibit the growth of these microorganisms suggests potential therapeutic applications in treating infections.

3. Anticancer Effects

There is growing evidence that this compound may have anticancer properties. Mechanistic studies indicate that it can induce apoptosis in cancer cells through:

- Cell cycle arrest : Inhibiting cell division.

- Induction of apoptosis : Triggering programmed cell death pathways.

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial resistance.

- Reactive oxygen species (ROS) modulation : By modulating ROS levels, it can influence cell survival and death.

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methoxyphenyl-benzofuran | Contains methoxy group | Antioxidant | Lacks morpholino group |

| 5-Hydroxybenzofuran | Hydroxyl group on benzofuran | Antimicrobial | No methylene linker |

| Morpholino-benzothiazole | Morpholino attached to thiazole | Anticancer | Different heterocyclic core |

The presence of both a methoxy group and a morpholinomethyl substituent enhances the compound's selectivity and efficacy compared to its analogs.

Case Studies

Recent studies have focused on the synthesis and characterization of this compound, exploring its effects on various cell lines. For instance:

- In vitro assays demonstrated significant inhibition of cancer cell proliferation at micromolar concentrations.

- Animal models showed reduced tumor growth when treated with this compound compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.